Carbamic acid, N-(3-chlorophenyl)-, 2-tolyl ester
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Overview
Description
2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE is a chemical compound known for its unique structure and properties It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 2-methylphenol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylphenol+3-Chlorophenyl isocyanate→2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL N-(3-CHLOROPHENYL)CARBAMATE
- Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate)
Uniqueness
2-METHYLPHENYL N-(3-CHLOROPHENYL)CARBAMATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(2-methylphenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO2/c1-10-5-2-3-8-13(10)18-14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
MEPJSPQXBJLITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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